4-Chloroindole Exhibits Distinct CysLT2 Receptor Subtype Binding Profile Relative to 5-Chloro and 7-Chloro Isomers
In a systematic structure-activity relationship study of indole derivatives as cysteinyl leukotriene receptor modulators, the 4-chloro-substituted indole analog (compound 17c) demonstrated a uniquely balanced dual-receptor binding profile [1].
| Evidence Dimension | CysLT1 and CysLT2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | CysLT1 IC50 = 0.067 ± 0.022 μM; CysLT2 IC50 = 36 ± 13 μM |
| Comparator Or Baseline | 4-Cl (target): CysLT1 0.067 μM, CysLT2 36 μM; 5-Cl: CysLT1 0.017 μM, CysLT2 >100 μM; 7-Cl: CysLT1 0.016 μM, CysLT2 >100 μM; H (unsubstituted): CysLT1 0.0090 μM, CysLT2 58 μM |
| Quantified Difference | 4-Cl maintains measurable CysLT2 activity (36 μM) while 5-Cl and 7-Cl exhibit complete loss of CysLT2 binding (>100 μM). 4-Cl shows 2.2-fold higher CysLT2 potency vs. unsubstituted indole (36 vs. 58 μM). |
| Conditions | In vitro radioligand binding assays using recombinant human CysLT1 and CysLT2 receptors; one experiment with three replicates |
Why This Matters
Researchers targeting dual CysLT1/CysLT2 modulation must select 4-chloroindole-based scaffolds over 5-chloro or 7-chloro analogs, which eliminate CysLT2 activity entirely.
- [1] Table 3. Effects of the Substituents of the Indole Ring on Activity Profiles. ACS Med Chem Lett. 2016;7(1):62-66. PMC4789669. View Source
